molecular formula C11H19Cl2N3 B8234973 4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride

4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride

Cat. No.: B8234973
M. Wt: 264.19 g/mol
InChI Key: AQBMWPGPQLVAOI-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The process may include:

    Cyclization Reaction: Starting with a suitable imidazole derivative and a piperidine precursor, the cyclization reaction is carried out under controlled conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a lead compound for drug development.

    Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules.

    Industrial Applications: It may have applications in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride is unique due to its specific structural features, such as the cyclopropylimidazole moiety, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .

Properties

IUPAC Name

4-(2-cyclopropylimidazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-9(1)11-13-7-8-14(11)10-3-5-12-6-4-10;;/h7-10,12H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMWPGPQLVAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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